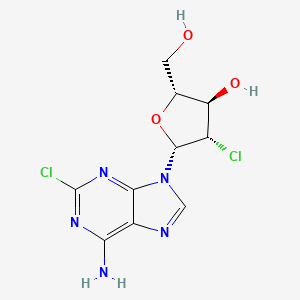
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine is a synthetic nucleoside analog. It is structurally related to purine nucleosides and has been studied for its potential applications in various fields, including medicine and biochemistry. This compound is known for its ability to interfere with DNA synthesis, making it a valuable tool in cancer research and treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine typically involves the reaction of a 2-chloro-6-substituted purine with a protected and activated 2-deoxy-2-fluoro-D-arabinofuranose. The reaction is carried out in the presence of a base such as ammonia to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the purine ring or the sugar moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogs.
Biology: Studied for its effects on cellular metabolism and DNA synthesis.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit DNA polymerase and ribonucleotide reductase
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Wirkmechanismus
The compound exerts its effects by incorporating into DNA during replication, leading to chain termination. It inhibits DNA polymerase and ribonucleotide reductase, enzymes crucial for DNA synthesis and repair. This results in the disruption of cellular replication and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2’-deoxyadenosine: Another nucleoside analog with similar inhibitory effects on DNA synthesis.
2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine: Known for its potent cytotoxicity and similar mechanism of action
Uniqueness
2-Chloro-9-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)purin-6-amine is unique due to its dual chlorine substitutions, which enhance its stability and resistance to enzymatic degradation. This makes it a more effective inhibitor of DNA synthesis compared to other nucleoside analogs .
Eigenschaften
Molekularformel |
C10H11Cl2N5O3 |
|---|---|
Molekulargewicht |
320.13 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-chloro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11Cl2N5O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1 |
InChI-Schlüssel |
CLIPIWPZUFNPTN-AYQXTPAHSA-N |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)Cl)Cl)N |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(iodomethyl)-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B13450913.png)
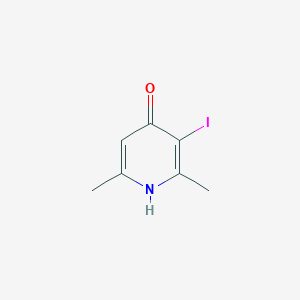

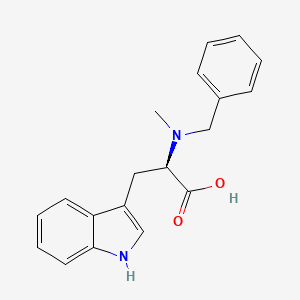
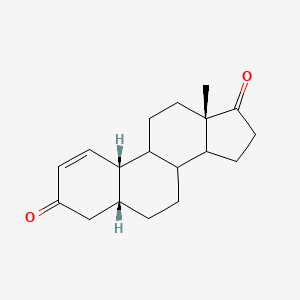
![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)
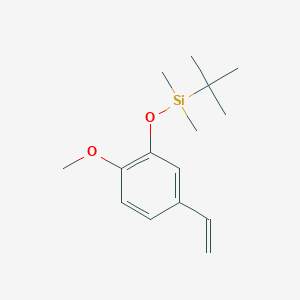
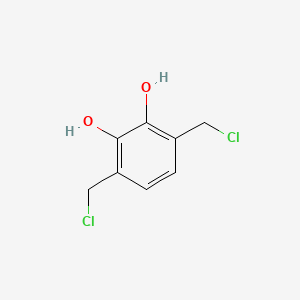


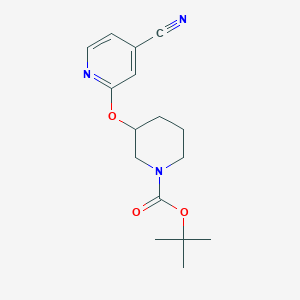
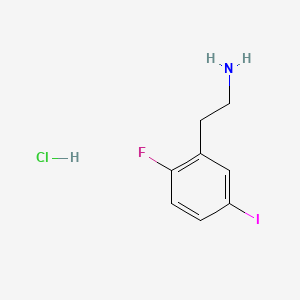
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)
